molecular formula C6H8N4O3 B15214937 ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate CAS No. 13581-64-1

ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate

Cat. No.: B15214937
CAS No.: 13581-64-1
M. Wt: 184.15 g/mol
InChI Key: QWRCBKZTRVMCCC-UHFFFAOYSA-N
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Description

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate can be compared with other triazole derivatives such as:

  • Ethyl 2-((1H-1,2,3-triazol-4-yl)amino)-2-oxoacetate
  • Ethyl 2-((1H-1,2,4-triazol-3-yl)amino)-2-oxoacetate
  • Ethyl 2-((1H-1,2,3-triazol-5-yl)amino)-2-oxoacetate

These compounds share similar structural features but differ in the position of nitrogen atoms within the triazole ring.

Properties

CAS No.

13581-64-1

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

ethyl 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetate

InChI

InChI=1S/C6H8N4O3/c1-2-13-5(12)4(11)9-6-7-3-8-10-6/h3H,2H2,1H3,(H2,7,8,9,10,11)

InChI Key

QWRCBKZTRVMCCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=NN1

Origin of Product

United States

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